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Abstract

BMS-902483 is a potent and selective partial agonist of the a7 nicotinic acetylcholine receptor
(nAChR), a key target in the central nervous system implicated in cognitive processes.
Developed by Bristol-Myers Squibb, this compound emerged from a medicinal chemistry
program focused on quinuclidine-containing spirooxazolines aimed at treating cognitive deficits
associated with neurological and psychiatric disorders. Despite promising preclinical efficacy in
various animal models of cognition and sensory gating, the clinical development of BMS-
902483 was ultimately discontinued. This technical guide provides a comprehensive overview
of the discovery, preclinical development, mechanism of action, and, where available, the
experimental protocols and quantitative data associated with BMS-902483.

Introduction: The a7 Nicotinic Acetylcholine
Receptor as a Therapeutic Target

The a7 nicotinic acetylcholine receptor (hAAChR) is a ligand-gated ion channel widely expressed
in the central nervous system, particularly in brain regions crucial for learning and memory,
such as the hippocampus and prefrontal cortex.[1] As a homopentameric receptor highly
permeable to calcium ions, the a7 nAChR plays a significant role in modulating
neurotransmitter release, synaptic plasticity, and neuronal signaling.[1] Dysfunction of the a7
NAChR has been linked to the pathophysiology of several disorders, including Alzheimer's
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disease, schizophrenia, and other conditions characterized by cognitive impairment.
Consequently, the development of selective a7 nAChR agonists and positive allosteric
modulators has been an active area of research for the pharmaceutical industry.

Discovery of BMS-902483

BMS-902483 was identified through a focused drug discovery program at Bristol-Myers Squibb
centered on a novel series of quinuclidine-containing spirooxazolines. This chemical scaffold
was designed to provide a rigid framework for optimal interaction with the a7 nAChR binding
site, aiming for high potency and selectivity. The lead optimization efforts concentrated on
modifying the heteroarylamino substituent of the spirooxazoline core to enhance affinity and
functional activity at the a7 nAChR while minimizing off-target effects, particularly at the
structurally related 5-HT3A receptor. This strategic approach led to the identification of BMS-
902483 as a clinical candidate with a promising preclinical profile. A closely related analog,
BMS-933043, also emerged from this program and progressed to Phase | clinical trials.[2]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for BMS-902483 is not publicly available, the
general synthetic strategy for the quinuclidine-containing spirooxazoline scaffold has been
described. The synthesis involves the construction of the key spirocyclic core, followed by the
coupling of the desired heteroaromatic amine.

Experimental Workflow: General Synthesis of Quinuclidine-Containing Spirooxazolines
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Caption: General synthetic approach to quinuclidine-containing spirooxazolines.

Mechanism of Action and In Vitro Pharmacology

BMS-902483 functions as a partial agonist at the a7 nAChR.[1] This means that it binds to and
activates the receptor but elicits a submaximal response compared to the endogenous full
agonist, acetylcholine.[1] This partial agonism is a desirable property, as it may reduce the
potential for receptor desensitization and provide a better therapeutic window compared to full
agonists.

Signaling Pathway

Upon binding of BMS-902483, the a7 nAChR undergoes a conformational change, opening its
intrinsic cation channel and leading to an influx of calcium ions. This increase in intracellular
calcium triggers a cascade of downstream signaling events that are crucial for synaptic
plasticity and cognitive function.
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Signaling Pathway of BMS-902483 via the a7 nAChR
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Caption: Downstream signaling cascade initiated by BMS-902483 binding to the a7 nAChR.

In Vitro Potency and Selectivity

BMS-902483 demonstrates low nanomolar affinity for both rat and human a7 nAChRs.[1] In
functional assays, it elicits currents in cells expressing these receptors that are approximately
60% of the maximal response to acetylcholine.[1] While comprehensive selectivity data against
a wide panel of receptors is not publicly available, a related compound, BMS-933043, showed
high selectivity (>100-fold) against other nAChR subtypes and the 5-HT3A receptor (>300-fold).
[2] It is anticipated that BMS-902483 possesses a similar favorable selectivity profile.

Table 1: In Vitro Activity of BMS-902483

Species/Syste
Assay Parameter Value Reference
m
FLIR Human a7 EC50 9.3 nM [3]
Electrophysiolog
Rat a7 Area EC50 140 nM [3]
y
Electrophysiolog
Rat a7 Peak Ymax (%) 40 [3]
y
Electrophysiolog
Rat a7 Area Ymax (%) 54 [3]
y
Binding Assay 5-HT3A IC50 480 nM [3]

Preclinical In Vivo Pharmacology

BMS-902483 has been evaluated in several rodent models of cognitive function and sensory
processing, demonstrating its potential to enhance cognition and ameliorate deficits relevant to
schizophrenia.

Cognitive Enhancement

In the novel object recognition (NOR) task in mice, a model of recognition memory, BMS-
902483 improved 24-hour memory with a minimal effective dose (MED) of 0.1 mg/kg.[1] This
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effect was shown to be mediated by the a7 nAChR, as it was blocked by the silent a7 nAChR
agonist, NS6740.[1]

In a more complex cognitive task, the MK-801-induced deficit in the rat attentional set-shifting
model, which assesses executive function, BMS-902483 reversed the cognitive deficits with an
MED of 3 mg/kg.[1]

Sensory Gating

BMS-902483 also demonstrated efficacy in a model of sensory gating deficits, which are
observed in schizophrenic patients. It reversed ketamine-induced deficits in auditory gating in
rats.[1]

Synaptic Plasticity

Furthermore, BMS-902483 enhanced ex vivo hippocampal long-term potentiation (LTP), a
cellular correlate of learning and memory, when examined 24 hours after dosing in mice.[1]

Receptor Occupancy

An ex vivo brain homogenate binding assay revealed that the observed behavioral and sensory
processing effects of BMS-902483 correlated with a7 receptor occupancy, ranging from 64% at
the MED for novel object recognition to approximately 90% for the set-shifting and auditory
gating models.[1]

Table 2: In Vivo Efficacy of BMS-902483
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Minimal Receptor
Model Species Endpoint Effective Occupancy Reference
Dose (MED) at MED

Novel Object Improved 24h

B Mouse 0.1 mg/kg 64% [1]
Recognition memory
MK-801-
induced

) Reversal of

Attentional Rat o 3 mg/kg ~90% [1]

o deficit
Set-Shifting
Deficit
Ketamine-
induced Reversal of N

) Rat . Not specified ~90% [1]

Auditory deficit

Gating Deficit

Pharmacokinetics

Detailed pharmacokinetic parameters for BMS-902483 in preclinical species (mouse, rat, and
dog) are not publicly available. However, for a drug targeting the central nervous system, key
objectives would have been to achieve adequate brain penetration and a pharmacokinetic
profile suitable for once or twice-daily dosing.

Table 3: Preclinical Pharmacokinetic Parameters of BMS-902483

Route of . .
. . Bioavaila
Species Administr Cmax Tmax t1/2 AUC .
. bility (%)
ation
Data not Data not Data not Data not Data not
Mouse Oral ) ) ) ) )
available available available available available
Data not Data not Data not Data not Data not
Rat Oral ] ) ] ] ]
available available available available available
Data not Data not Data not Data not Data not
Dog Oral . . . . .
available available available available available
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Clinical Development and Discontinuation

The global highest R&D status for BMS-902483 is listed as "Discontinued".[2] While the
specific reasons for the discontinuation have not been publicly disclosed, it is common for drug
candidates to be terminated during development due to a variety of factors, including but not
limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of efficacy in later-
stage preclinical models, or strategic portfolio decisions by the developing company. There is
no public record of BMS-902483 entering formal clinical trials under a specific NCT identifier. In
2013, Bristol-Myers Squibb announced a strategic decision to discontinue drug discovery
efforts in several areas, including neuroscience, to focus on other priority areas. It is plausible
that the a7 nAChR agonist program, including BMS-902483, was affected by this strategic
shift.

Experimental Protocols
Novel Object Recognition (NOR) Test in Mice

This test assesses recognition memory based on the innate tendency of mice to explore a
novel object more than a familiar one.

Workflow: Novel Object Recognition Test
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Day 1: Habituation
(20 min in empty arena)

Day 2: Training (T1)
(20 min with two identical objects)

Retention Interval
(e.g., 1h or 24h)

Day 2: Testing (T2)
(10 min with one familiar and one novel object)
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Caption: Workflow for the Novel Object Recognition (NOR) test.
e Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).

» Objects: Two sets of identical objects, differing in shape and texture, that are heavy enough
not to be displaced by the mice.

e Procedure:

o Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10
minutes.

o Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the
center of the arena and allowed to explore for 10 minutes.
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o Retention Interval: The mouse is returned to its home cage for a specified period (e.g., 1
hour or 24 hours).

o Testing (Day 2): One of the familiar objects is replaced with a novel object. The mouse is
returned to the arena and allowed to explore for 10 minutes.

o Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI)
is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total
exploration time). A higher DI indicates better recognition memory.

MK-801-Induced Deficits in Rat Attentional Set-Shifting
Model

This task assesses cognitive flexibility, an executive function that is impaired in schizophrenia.
The NMDA receptor antagonist MK-801 is used to induce deficits in this function.

o Apparatus: A testing chamber with a digging medium and a pair of bowls with distinct odors
and textures.

e Procedure:

o Training: Rats are trained to dig in one of two bowls to find a food reward. They learn to
discriminate based on a specific stimulus dimension (e.g., odor).

o Set-Shifting: After reaching a criterion of successful discriminations, the rule is changed,
and the rats must now discriminate based on a different stimulus dimension (e.g., texture).
This requires the rat to shift its attentional set.

o MK-801 Challenge: Prior to the set-shifting phase, rats are administered MK-801 (e.g.,
0.1-0.2 mg/kg, intraperitoneally) to induce a deficit in their ability to shift attention.

o Drug Treatment: BMS-902483 is administered before the MK-801 challenge to assess its
ability to reverse the induced deficit.

o Data Analysis: The number of trials required to reach the criterion in the set-shifting phase is
the primary measure. A reduction in the number of trials to criterion in the drug-treated group
compared to the MK-801-only group indicates efficacy.
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Auditory Gating in Rats

This paradigm measures the ability of the brain to filter out repetitive auditory stimuli, a process
that is deficient in schizophrenia.

e Procedure:

o Electrode Implantation: Rats are surgically implanted with recording electrodes in the
hippocampus.

o Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli
(S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

o Recording: Evoked potentials are recorded from the hippocampus. The amplitude of the
P50 wave (or its rodent equivalent, the P20-N40) in response to S1 and S2 is measured.

o Drug/Challenge Administration: A gating deficit can be induced with agents like ketamine.
The ability of BMS-902483 to normalize the gating ratio is then assessed.

» Data Analysis: The gating ratio is calculated as the amplitude of the S2 response divided by
the amplitude of the S1 response. A ratio closer to zero indicates better sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results
from stimulating them synchronously. It is a widely studied cellular mechanism underlying
learning and memory.

e Procedure:
o Dosing: Mice are dosed with BMS-902483 or vehicle.

o Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and
their brains are rapidly removed. Hippocampal slices (e.g., 400 um thick) are prepared in
ice-cold artificial cerebrospinal fluid (aCSF).

o Recording: Slices are transferred to a recording chamber and perfused with oxygenated
aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording
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electrode is placed in the stratum radiatum of the CA1 region to record field excitatory
postsynaptic potentials (fEPSPs).

o LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced by high-
frequency stimulation (HFS) of the Schaffer collaterals.

» Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of
LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the
baseline.

Conclusion

BMS-902483 is a well-characterized preclinical candidate that demonstrated the potential of
selective a7 nAChR partial agonism for the treatment of cognitive deficits. Its discovery and
preclinical evaluation highlight a rational drug design approach targeting a key CNS receptor.
While the development of BMS-902483 was discontinued, the extensive preclinical data
generated for this compound and its analogs have contributed valuable knowledge to the field
of a7 nAChR pharmacology and its role in cognition. The detailed experimental methodologies
and in vivo efficacy data serve as a useful reference for researchers in the ongoing quest to
develop novel therapeutics for cognitive disorders. The ultimate discontinuation of its
development, likely due to strategic pipeline prioritization, underscores the multifaceted
challenges in bringing new CNS drugs to the market.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and
Development of BMS-902483]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619150#discovery-and-development-of-bms-
902483]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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